

The Dawn of Halogenated Glycerols: Discovery and First Synthesis of Glycerol Tribromohydrin

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Compound of Interest

Compound Name: *1,2,3-Tribromopropane*

Cat. No.: *B147538*

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A pivotal moment in early organic chemistry, the first synthesis of glycerol tribromohydrin (**1,2,3-tribromopropane**) was achieved by the eminent French chemist Charles-Adolphe Wurtz in 1857. This discovery, born from his systematic investigation into the nature of glycerol and its derivatives, laid foundational groundwork for the understanding of polyatomic alcohols and their reactivity. This technical guide delves into the historical context of this discovery and meticulously reconstructs the first experimental protocol, offering a window into the nascent stages of synthetic organic chemistry.

Introduction: The Glycerol Question

In the mid-19th century, the chemical nature of glycerol was a subject of intense scientific inquiry. Wurtz, a key proponent of the emerging type theory in organic chemistry, sought to classify glycerol and understand its relationship to simpler alcohols. His groundbreaking work on glycols (diatomic alcohols) in 1856 provided a crucial stepping stone. He then turned his attention to glycerol, postulating it to be a "triatomic" alcohol. To validate this hypothesis, he embarked on a series of experiments to replace the hydroxyl groups of glycerol with other functional groups, particularly halogens. This led him to the synthesis of halogenated glycerol derivatives, including the fully substituted glycerol tribromohydrin.

The First Synthesis: Wurtz, 1857

The inaugural synthesis of glycerol tribromohydrin was reported by Wurtz in his 1857 publication in the *Annales de Chimie et de Physique*. The method involved the direct reaction of glycerol with phosphorus pentabromide. While Wurtz's original publication provides a

qualitative description, a more detailed experimental protocol can be reconstructed from contemporary chemical treatises, most notably the "Traité de chimie organique" by Berthelot and Jungfleisch, which meticulously documented the established synthetic methods of the era.

Experimental Protocol

The following protocol is a reconstruction of the first synthesis based on Wurtz's discovery and later detailed descriptions.

Reaction:



Reagents and Equipment:

- Glycerol (anhydrous)
- Phosphorus pentabromide (PBr_5)
- Retort or flask with a distillation apparatus
- Receiving vessel cooled with water
- Washing solutions (water, dilute sodium carbonate solution)
- Drying agent (e.g., calcium chloride)

Procedure:

- Reaction Setup: Anhydrous glycerol was placed in a retort or a suitable flask. Due to the highly reactive nature of phosphorus pentabromide, the apparatus was likely assembled to allow for the gradual addition of the solid reagent and the collection of the volatile products.
- Addition of Phosphorus Pentabromide: Phosphorus pentabromide was added portion-wise to the glycerol. The reaction is highly exothermic and produces copious amounts of hydrogen bromide gas. Wurtz would have observed a vigorous reaction upon each addition.

- Distillation: Following the completion of the addition, the reaction mixture was heated. Glycerol tribromohydrin, being a volatile compound, distilled over along with phosphorus oxybromide (POBr_3), a byproduct of the reaction. The receiving flask was cooled to ensure efficient condensation of the distillate.
- Purification: The collected distillate, a mixture of glycerol tribromohydrin and phosphorus oxybromide, was then subjected to a series of purification steps.
 - Washing with Water: The mixture was first washed with cold water to decompose the phosphorus oxybromide into phosphoric acid and hydrobromic acid.
 - Neutralization: The organic layer was then washed with a dilute solution of sodium carbonate to neutralize any remaining acidic impurities.
 - Drying: The washed glycerol tribromohydrin was dried over a suitable drying agent, such as anhydrous calcium chloride.
- Final Distillation: The dried product was subjected to a final distillation to yield pure glycerol tribromohydrin.

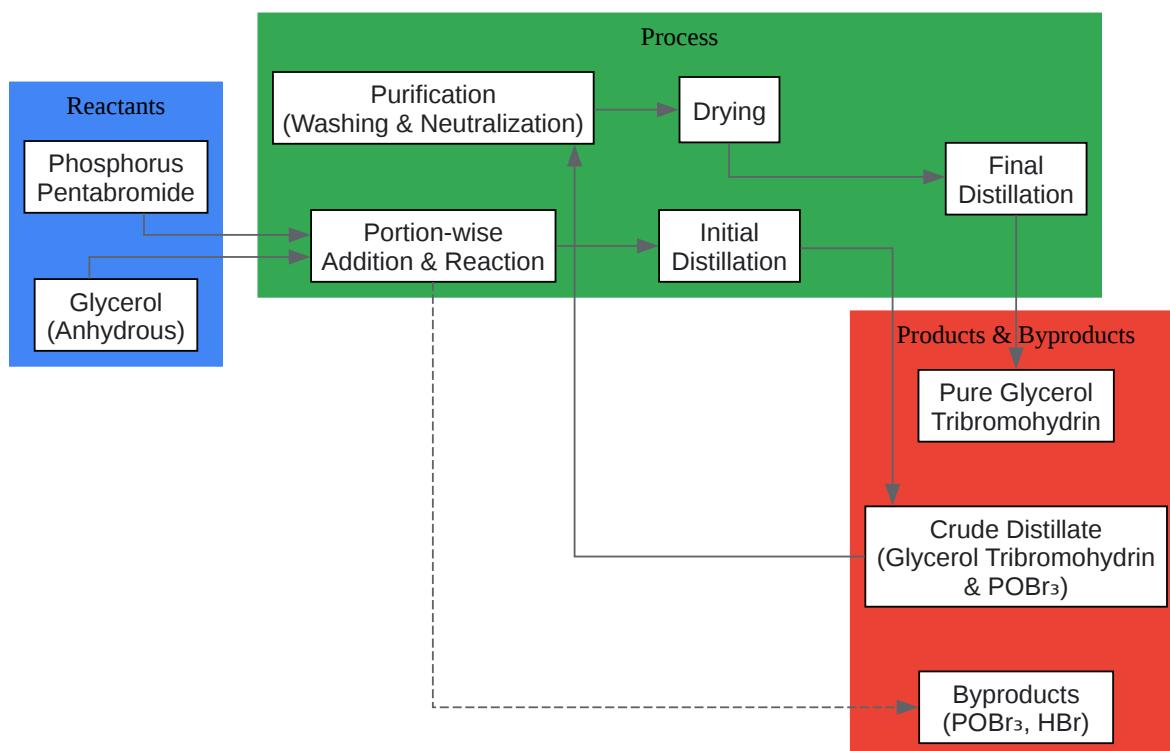
Quantitative Data

While Wurtz's initial publication was more focused on the qualitative aspects of the reaction and the nature of the products, later works provide more quantitative insights. The following table summarizes the key quantitative parameters of the synthesis.

Parameter	Value
Molar Ratio (Glycerol: PBr_5)	Approximately 1:3
Reaction Temperature	Elevated (specific temperature not recorded)
Boiling Point of Product	219-221 °C (as reported in later literature)
Yield	Not specified in the original publication.

Logical Workflow of the First Synthesis

The following diagram illustrates the logical workflow of Wurtz's pioneering synthesis of glycerol tribromohydrin.



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First Synthesis Workflow

Conclusion

Charles-Adolphe Wurtz's first synthesis of glycerol tribromohydrin in 1857 was a landmark achievement in the field of organic chemistry. It not only provided a new and interesting molecule for study but also served as a powerful confirmation of his theories on the polyatomic nature of glycerol. The experimental protocol, though rudimentary by modern standards,

demonstrates the ingenuity and systematic approach of one of the 19th century's most influential chemists. This foundational work paved the way for a deeper understanding of the structure, reactivity, and potential applications of halogenated organic compounds, a field that continues to be of immense importance in both academic research and industrial applications.

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